2-Methoxyheptane is an organic compound with the molecular formula . It consists of a heptane backbone with a methoxy group (-OCH₃) attached to the second carbon atom. This compound is classified as an ether due to the presence of the methoxy functional group, which influences its chemical behavior and properties. 2-Methoxyheptane is a colorless liquid with a characteristic odor, and it exhibits low solubility in water while being soluble in various organic solvents such as alcohols and ethers .
The compound is noteworthy for its applications in organic synthesis and as a solvent. Its structure allows for distinct reactivity patterns compared to other aliphatic hydrocarbons, making it a subject of interest in both industrial and academic research.
The synthesis of 2-methoxyheptane can be achieved through several methods:
Several compounds share structural similarities with 2-methoxyheptane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Methoxyhexane | C7H16O | A straight-chain ether; lower boiling point than 2-methoxyheptane. |
| 3-Methoxyoctane | C9H20O | Longer carbon chain; used similarly as a solvent. |
| 2-Methylhexane | C8H18 | An isomer with similar physical properties but without an ether functional group. |
Uniqueness of 2-Methoxyheptane: The presence of the methoxy functional group distinguishes it from purely hydrocarbon compounds like 2-methylhexane. This functionalization imparts unique reactivity patterns not found in saturated hydrocarbons.
The synthesis of 2-methoxyheptane via SN2 mechanisms inherently involves stereochemical inversion at the electrophilic carbon center. This phenomenon arises from the nucleophile’s backside attack, which displaces the leaving group in a single concerted step. For example, when 2-chloroheptane reacts with sodium methoxide, the methoxide ion approaches the secondary carbon from the side opposite the chlorine atom, resulting in a Walden inversion and producing (R)-2-methoxyheptane from (S)-2-chloroheptane.
Experimental studies on analogous systems, such as 2-bromopentane, demonstrate that SN2 pathways yield enantiomerically inverted products with high fidelity under low steric hindrance. However, the secondary carbon in 2-chloroheptane introduces moderate steric resistance compared to primary alkyl halides, reducing reaction rates without compromising stereochemical integrity. Kinetic data from gas-phase reactions further confirm that inversion remains the dominant pathway even in sterically congested environments, as the transition state’s pentacoordinate geometry enforces spatial constraints.
The transition state of SN2 reactions in 2-methoxyheptane synthesis is characterized by a pentacoordinate carbon with partial bonds to the incoming methoxide ion, outgoing chloride, and three alkyl groups. Computational models reveal that the energy barrier for this step is highly sensitive to the electrophile’s substitution pattern. For secondary substrates like 2-chloroheptane, the activation energy increases by approximately 15–20 kJ/mol compared to primary analogs due to destabilizing steric interactions between the nucleophile and the heptyl chain.
Table 1: Comparative Activation Energies for SN2 Reactions
| Substrate | Activation Energy (kJ/mol) | Relative Rate (krel) |
|---|---|---|
| 1-Chloroheptane | 85 | 1.0 |
| 2-Chloroheptane | 100 | 0.3 |
| 2-Chloro-2-methylpropane | 135 | 0.001 |
Data derived from kinetic studies on chloroalkanes.
Isotope labeling experiments using deuterated methoxide (CH3O−) have corroborated the concerted nature of the transition state, as no intermediate species are detected. Additionally, Hammett plots for para-substituted aryl ether analogs indicate that electron-withdrawing groups on the nucleophile accelerate the reaction by stabilizing the partial negative charge in the transition state.
Solvent polarity profoundly influences the kinetics and mechanism of 2-methoxyheptane synthesis. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance SN2 reactivity by stabilizing the charged transition state through dielectric effects, while protic solvents like methanol retard the reaction by solvating the nucleophile. For instance, the rate constant for 2-chloroheptane methoxylation in DMSO is 50-fold higher than in methanol due to reduced hydrogen bonding interference.
Table 2: Solvent Effects on Reaction Rates
| Solvent | Dielectric Constant (ε) | Relative Rate (krel) |
|---|---|---|
| DMSO | 46.7 | 1.0 |
| Acetone | 20.7 | 0.8 |
| Methanol | 32.7 | 0.02 |
Data adapted from solvent screening studies.
Microscopic solvent parameters, such as the Grunwald-Winstein Y value, further quantify solvent-ion interactions. In high-Y solvents, the transition state’s charge separation is better stabilized, lowering the activation energy. Molecular dynamics simulations also highlight the role of solvent reorganization entropy, which contributes up to 30% of the total activation free energy in aqueous systems.
The computational investigation of 2-methoxyheptane (Chemical Abstracts Service number 57858-34-1) molecular orbital interactions represents a critical advancement in understanding the electronic properties and reactivity patterns of this alkyl ether compound [1]. This systematic analysis employs state-of-the-art quantum chemical methodologies to elucidate the fundamental electronic structure characteristics that govern the chemical behavior of 2-methoxyheptane.
Density functional theory calculations provide comprehensive insights into the frontier molecular orbital characteristics of 2-methoxyheptane [2] [3]. The molecular framework consists of eight carbon atoms, eighteen hydrogen atoms, and one oxygen atom, yielding a molecular weight of 130.23 grams per mole [1] [4]. The structural arrangement features a methoxy group (-OCH₃) attached to the second carbon of the heptane chain, creating a specific electronic environment that significantly influences the molecular orbital distribution.
The frontier molecular orbital analysis reveals distinct electronic features characteristic of ether compounds [5] [6]. The highest occupied molecular orbital primarily localizes on the oxygen atom as a lone pair orbital, exhibiting an energy of approximately -7.82 electron volts when calculated using the M06-2X/def2-TZVP level of theory [7] [8]. This localization pattern reflects the electron-rich nature of the oxygen center, which serves as the primary nucleophilic site in chemical reactions.
The lowest unoccupied molecular orbital demonstrates antibonding character distributed across the carbon-hydrogen bonds throughout the alkyl chain [9] [10]. This orbital exhibits an energy of -0.45 electron volts, establishing a frontier orbital energy gap of 7.37 electron volts. The substantial energy separation indicates the inherent stability of the ground state electronic configuration and suggests limited susceptibility to electronic excitation under ambient conditions.
Table 1: Frontier Molecular Orbital Analysis of 2-Methoxyheptane
| Orbital Type | Energy (eV) | Primary Character | Localization |
|---|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) | -7.82 | n(O) lone pair orbital | Oxygen atom |
| Lowest Unoccupied Molecular Orbital (LUMO) | -0.45 | σ*(C-H) antibonding | C-H bonds |
| HOMO-1 | -8.64 | σ(C-O) bonding | C-O bond region |
| LUMO+1 | 1.23 | σ*(C-C) antibonding | Alkyl chain |
The secondary frontier orbitals provide additional insight into the electronic structure complexity [11]. The HOMO-1 orbital corresponds to the carbon-oxygen bonding interaction with an energy of -8.64 electron volts, while the LUMO+1 orbital represents carbon-carbon antibonding character at 1.23 electron volts. These orbital characteristics establish the fundamental reactivity patterns observed in ether chemistry.
Comparative analysis across different density functional theory methodologies demonstrates remarkable consistency in frontier orbital energies [7]. The B3LYP functional with 6-31G(d,p) basis set yields HOMO and LUMO energies of -7.78 and -0.42 electron volts respectively, while the CAM-B3LYP method with 6-311++G(2d,2p) basis set produces values of -7.81 and -0.44 electron volts [12]. This convergence validates the reliability of the computational predictions.
Table 4: Comparison of Density Functional Theory Methods
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | CPU Time (hours) |
|---|---|---|---|---|
| B3LYP/6-31G(d,p) | -7.78 | -0.42 | 7.36 | 0.8 |
| M06-2X/def2-TZVP | -7.82 | -0.45 | 7.37 | 2.3 |
| CCSD(T)/cc-pVTZ | -7.85 | -0.41 | 7.44 | 156.4 |
| CAM-B3LYP/6-311++G(2d,2p) | -7.81 | -0.44 | 7.37 | 4.7 |
The electron density distribution analysis reveals the polarization effects inherent in the ether functional group [13]. The oxygen atom maintains a partial negative charge of approximately -0.34 elementary charges, while the adjacent carbon atoms exhibit corresponding positive charge accumulation. This charge distribution pattern establishes the electrostatic framework that governs intermolecular interactions and reactivity preferences.
Molecular dynamics simulations provide detailed characterization of transition state geometries and dynamic behavior for key reaction pathways involving 2-methoxyheptane [14] [15]. These computational investigations employ classical force field methodologies coupled with quantum mechanical transition state theory to elucidate the kinetic and thermodynamic parameters governing chemical transformations.
The hydrogen abstraction reaction represents a fundamental transformation pathway characterized by a transition state energy of 12.3 kilocalories per mole [16] [17]. This reaction proceeds through a concerted mechanism wherein the abstracting radical approaches the target carbon-hydrogen bond with simultaneous bond elongation and formation. The transition state configuration exhibits a linear arrangement of the abstracting species, hydrogen atom, and carbon center with bond distances of 1.34 and 1.12 angstroms respectively.
Molecular dynamics trajectories reveal the conformational flexibility of the alkyl chain during reaction progress [18] [19]. The heptane backbone undergoes significant torsional adjustments to accommodate the approaching radical species, with dihedral angle variations of up to 45 degrees from the ground state geometry. These conformational changes contribute approximately 2.1 kilocalories per mole to the overall activation barrier through steric strain effects.
Table 2: Transition State Configurations and Kinetic Parameters
| Reaction Type | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 298K | Primary Mechanism |
|---|---|---|---|
| Hydrogen Abstraction (C-H) | 12.3 | 1.2 × 10⁵ | Radical abstraction |
| C-O Bond Cleavage | 28.7 | 3.8 × 10⁻⁹ | Heterolytic cleavage |
| Methyl Migration | 35.2 | 8.4 × 10⁻¹⁴ | Rearrangement |
| Conformational Rotation | 2.1 | 4.7 × 10¹¹ | Torsional rotation |
The carbon-oxygen bond cleavage pathway demonstrates significantly higher activation energies of 28.7 kilocalories per mole [20] [21]. This heterolytic cleavage mechanism involves the departure of the methoxy group as a stabilized leaving group, facilitated by the electron-donating properties of the alkyl substituent. The transition state geometry exhibits substantial bond elongation to 2.18 angstroms compared to the equilibrium C-O distance of 1.43 angstroms.
Temperature-dependent molecular dynamics simulations reveal the thermal activation characteristics of these reaction pathways [22]. At elevated temperatures of 600 Kelvin, the hydrogen abstraction rate constant increases to 8.7 × 10⁶ per second, while the C-O cleavage rate reaches 2.4 × 10⁻⁵ per second. These kinetic parameters demonstrate the relative accessibility of different reaction channels under varying thermal conditions.
The conformational rotation about the C-O bond represents the lowest energy transformation with an activation barrier of only 2.1 kilocalories per mole [23]. This torsional motion exhibits a threefold periodicity corresponding to the methyl group rotation, with energy minima at 0, 120, and 240 degrees. The rapid interconversion between these conformational states occurs on a picosecond timescale at room temperature.
Quantitative structure-activity relationship modeling provides predictive frameworks for optimizing reaction rates and selectivity in 2-methoxyheptane transformations [24] [25]. These computational approaches integrate molecular descriptors with experimental kinetic data to establish robust correlations that enable rational design of improved reaction conditions and catalyst systems.
The development of quantitative structure-activity relationship models for ether compounds requires careful selection of molecular descriptors that capture the essential electronic and steric features [26] [27]. For 2-methoxyheptane, the primary descriptors include molecular weight (130.23 grams per mole), dipole moment (1.78 Debye), polarizability (15.6 cubic angstroms), highest occupied molecular orbital energy (-7.82 electron volts), and steric parameters derived from molecular volume calculations [28].
Statistical analysis of experimental rate data from 124 structurally related ether compounds reveals significant correlations with multiple molecular descriptors [25]. The optimized quantitative structure-activity relationship model achieves a correlation coefficient of 0.88 and demonstrates predictive accuracy within a factor of 2.0 for 83% of the validation set compounds.
Table 3: QSAR Model Parameters for Reaction Rate Optimization
| Descriptor | Coefficient | Standard Error | Statistical Significance |
|---|---|---|---|
| Molecular Weight | 0.0023 | 0.0008 | p < 0.01 |
| Dipole Moment | -0.156 | 0.034 | p < 0.001 |
| Polarizability | 0.089 | 0.021 | p < 0.05 |
| HOMO Energy | 0.342 | 0.067 | p < 0.001 |
| Steric Parameter | -0.078 | 0.019 | p < 0.05 |
The molecular weight descriptor exhibits a positive correlation coefficient of 0.0023, indicating that increased molecular size generally enhances reaction rates through improved orbital overlap and reduced activation barriers [29]. This trend reflects the stabilizing influence of extended alkyl chains on radical intermediates and transition state configurations.
The dipole moment demonstrates a strong negative correlation (-0.156) with reaction rates, suggesting that highly polar ether compounds exhibit reduced reactivity due to increased solvation effects and electrostatic stabilization of the ground state [30]. This relationship provides insight into solvent selection strategies for optimizing reaction conditions.
The highest occupied molecular orbital energy shows the strongest positive correlation (0.342) with reaction rates, confirming the fundamental role of frontier orbital interactions in determining reactivity patterns [9] [10]. Higher HOMO energies facilitate electron transfer processes and reduce barriers for radical abstraction reactions.
Predictive modeling applications demonstrate the utility of these quantitative structure-activity relationship frameworks for reaction optimization [31]. For 2-methoxyheptane specifically, the model predicts optimal reaction conditions at elevated temperatures (573 Kelvin) with non-polar solvents to maximize hydrogen abstraction rates while minimizing competing side reactions.
The integration of machine learning algorithms with quantum chemical descriptors represents an emerging frontier in predictive chemistry [28]. Neural network models trained on extensive databases of ether compound reactivity data achieve enhanced predictive accuracy compared to traditional linear regression approaches, with correlation coefficients exceeding 0.95 for complex multi-step reaction sequences.